6,8-Difluoro-1-iodo-3-methylimidazo[1,5-A]pyridine
Description
6,8-Difluoro-1-iodo-3-methylimidazo[1,5-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-A]pyridine family. This compound is characterized by the presence of fluorine and iodine atoms at the 6th and 8th positions, respectively, and a methyl group at the 3rd position. The unique structure of this compound makes it a valuable candidate for various applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C8H5F2IN2 |
|---|---|
Molecular Weight |
294.04 g/mol |
IUPAC Name |
6,8-difluoro-1-iodo-3-methylimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C8H5F2IN2/c1-4-12-8(11)7-6(10)2-5(9)3-13(4)7/h2-3H,1H3 |
InChI Key |
AMJQXLKMNQYAPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C2N1C=C(C=C2F)F)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Difluoro-1-iodo-3-methylimidazo[1,5-A]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminopyridine and suitable halogenated reagents.
Halogenation: The introduction of fluorine and iodine atoms is achieved through halogenation reactions. Common reagents for this step include N-iodosuccinimide (NIS) for iodination and Selectfluor for fluorination.
Cyclization: The cyclization of the intermediate compounds is carried out under specific conditions to form the imidazo[1,5-A]pyridine core. This step often involves the use of strong acids or bases as catalysts.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6,8-Difluoro-1-iodo-3-methylimidazo[1,5-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and potassium cyanide (KCN).
Oxidation: Reagents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are commonly used.
Major Products
The major products formed from these reactions include various substituted imidazo[1,5-A]pyridine derivatives, which can be further utilized in different applications.
Scientific Research Applications
6,8-Difluoro-1-iodo-3-methylimidazo[1,5-A]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly in the treatment of infectious diseases and cancer.
Material Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular processes.
Industrial Applications: The compound is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 6,8-Difluoro-1-iodo-3-methylimidazo[1,5-A]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of fluorine and iodine atoms enhances its binding affinity and selectivity, leading to potent biological effects. The pathways involved often include inhibition of enzyme activity or disruption of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 6-Iodo-8-methylimidazo[1,2-a]pyridine
- 3-Iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
- 3-Iodo-6-methylimidazo[1,2-a]pyridine
Uniqueness
6,8-Difluoro-1-iodo-3-methylimidazo[1,5-A]pyridine stands out due to the presence of both fluorine and iodine atoms, which confer unique electronic and steric properties. These features enhance its reactivity and make it a versatile compound for various applications, distinguishing it from other similar compounds.
Biological Activity
6,8-Difluoro-1-iodo-3-methylimidazo[1,5-A]pyridine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features, including the presence of two fluorine atoms and one iodine atom, may enhance its biological activity and reactivity compared to other similar compounds. This article provides an overview of its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : CHFI N
- Molecular Weight : 294.04 g/mol
- CAS Number : 1823916-32-0
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Halogenation Reactions : Utilizing halogenating agents to introduce fluorine and iodine into the imidazo ring.
- Cyclization Techniques : Employing cyclization reactions involving appropriate precursors to form the imidazo[1,5-A]pyridine core.
- Functional Group Modifications : Modifying existing compounds through nucleophilic substitutions or electrophilic additions.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in disease pathways. Preliminary studies suggest that the compound may exhibit enhanced binding affinity due to the increased hydrophobicity and polarizability conferred by the fluorine and iodine substituents .
Structure-Activity Relationships (SAR)
The presence of halogen atoms significantly influences the compound's pharmacological profile. A comparative analysis with similar compounds reveals:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 6-Fluoro-3-methylimidazo[1,5-A]pyridine | One fluorine substituent | Exhibits lower lipophilicity compared to difluoro derivative |
| 7-Iodo-3-methylimidazo[1,5-A]pyridine | Iodine at position 7 | Potentially different biological activity profile |
| 8-Chloro-3-methylimidazo[1,5-A]pyridine | Chlorine instead of fluorine | May show different reactivity patterns |
| 6-Bromo-3-methylimidazo[1,5-A]pyridine | Bromine substituent | Different electronic effects compared to fluorine |
The unique combination of substituents in this compound enhances its potential for diverse chemical reactivity and biological interactions .
Case Studies
Several studies have explored the biological applications of this compound:
- Cancer Research : Initial investigations indicate that derivatives of imidazo[1,5-A]pyridine may serve as effective agents against various cancer types by inhibiting specific pathways involved in cell proliferation and survival.
- Infectious Diseases : The compound's structural characteristics suggest it could be developed as a lead compound for targeting pathogens through enzyme inhibition or receptor modulation.
- Neuropharmacology : Research has indicated potential applications in treating neurological disorders by modulating neurotransmitter systems affected by imidazo derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
